molecular formula C14H21N3 B14592952 {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61600-17-7

{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile

Cat. No.: B14592952
CAS No.: 61600-17-7
M. Wt: 231.34 g/mol
InChI Key: GTCRKWLPDSXBDC-UHFFFAOYSA-N
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Description

{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile is a chemical compound known for its unique structure and properties. It contains a tertiary amine and two nitrile groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of appropriate amines with acrylonitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and corresponding reduced forms.

    Substitution: Substituted nitrile derivatives.

Scientific Research Applications

{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile derivatives: Compounds with similar nitrile groups.

    Tertiary amines: Compounds with similar amine structures.

Uniqueness

{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile is unique due to its specific combination of nitrile and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.

Properties

CAS No.

61600-17-7

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

2-[3-[bis(2-methylpropyl)amino]prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C14H21N3/c1-12(2)10-17(11-13(3)4)7-5-6-14(8-15)9-16/h5-7,12-13H,10-11H2,1-4H3

InChI Key

GTCRKWLPDSXBDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C=CC=C(C#N)C#N

Origin of Product

United States

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